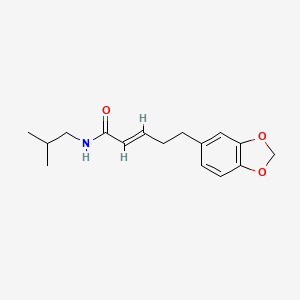
4,5-Dihydropiperlonguminine
Übersicht
Beschreibung
4,5-Dihydropiperlonguminine is a natural product that can be isolated from the seeds of Piper tuberculatum Jacq. (Piperaceae) . It has a molecular formula of C16H21NO3 . It is known to have insecticidal properties, particularly against velvetbean caterpillars .
Synthesis Analysis
The synthesis of 4,5-Dihydropiperlonguminine has been studied in the context of Piper species. In one study, six marker compounds, including 4,5-Dihydropiperlonguminine, were analyzed and quantified in extracts of Piper nigrum L. and compared with those of Piper longum L. and Piper chaba Hunter .Molecular Structure Analysis
The molecular structure of 4,5-Dihydropiperlonguminine is characterized by a molecular formula of C16H21NO3, an average mass of 275.343 Da, and a monoisotopic mass of 275.152130 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4,5-Dihydropiperlonguminine are not detailed in the search results, it is known that this compound is a part of the complex chemical makeup of Piper species .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dihydropiperlonguminine include a molecular formula of C16H21NO3 and a molecular weight of 275.34 .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
- Inhibitory Effect on Amyloid Beta Production : A study by Qi et al. (2009) explored the effects of piperlonguminine/dihydropiperlonguminine on the production of amyloid beta in human neuroblastoma cells. The treatment with these compounds significantly decreased levels of amyloid precursor protein and amyloid beta peptides without affecting the activity of beta-secretase and gamma-secretase, suggesting a potential role in Alzheimer's disease research (Hong-Shun Qi et al., 2009).
Insecticidal Research
- Toxicity against Velvetbean Caterpillar : Navickiene et al. (2007) reported on the acute toxicity of 4,5-dihydropiperlonguminine against the velvetbean caterpillar. The compound showed high mortality rates at specific doses, suggesting its potential as an efficient insecticide (H. M. Navickiene et al., 2007).
- Insecticidal Activity of Piper Tuberculatum Extracts : Scott et al. (2002) studied the insecticidal activity of Piper tuberculatum, which contains 4,5-dihydropiperlonguminine. Their research highlighted the compound's significant toxicity in mosquito larvae bioassays (I. M. Scott et al., 2002).
Pharmaceutical and Medicinal Chemistry
- Synthesis and Evaluation of Dihydropyridine Analogs : Sudhana et al. (2019) focused on synthesizing and evaluating dihydropyridine analogs for their antioxidant properties. Their findings suggest the potential application of these compounds in treating diseases associated with oxidative stress (S. M. Sudhana et al., 2019).
- Medicinal Importance of Dihydropyridines : Sharma and Singh (2017) reviewed the biological properties and pharmaceutical applications of dihydropyridines, highlighting their importance in developing new drug molecules (V. Sharma & Sunil Singh, 2017).
Safety and Hazards
The safety data sheet for 4,5-Dihydropiperlonguminine suggests that it should be handled with care. Contact with eyes, skin, and clothing should be avoided, and ingestion and inhalation should be prevented. It should be kept away from sources of ignition and exposure should not be prolonged or repeated .
Zukünftige Richtungen
The future directions for research on 4,5-Dihydropiperlonguminine could involve further exploration of its insecticidal properties, particularly against velvetbean caterpillars . Additionally, more research could be done to fully understand its synthesis and mechanism of action. As it is a natural product that can be isolated from Piper species, it could also be interesting to explore its presence and role in other species within this genus .
Eigenschaften
IUPAC Name |
(E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDXLXTJVRNEA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CCCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/CCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310427 | |
| Record name | 4,5-Dihydropiperlonguminine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,5-Dihydropiperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,5-Dihydropiperlonguminine | |
CAS RN |
23512-53-0 | |
| Record name | 4,5-Dihydropiperlonguminine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23512-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydropiperlonguminine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydropiperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C | |
| Record name | 4,5-Dihydropiperlonguminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)

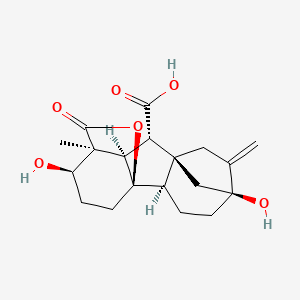

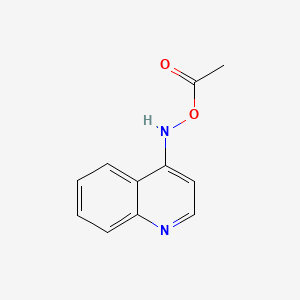
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)



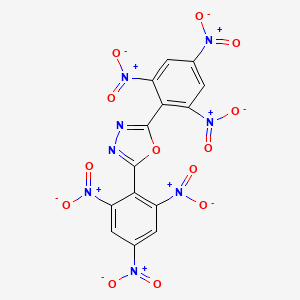
![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)
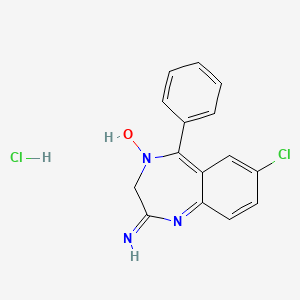
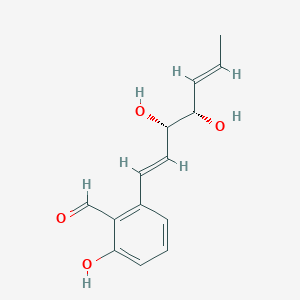
![3-(2-{4-[3-(Trifluormethyl)phenyl]-1-piperazinyl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazol](/img/structure/B1253465.png)